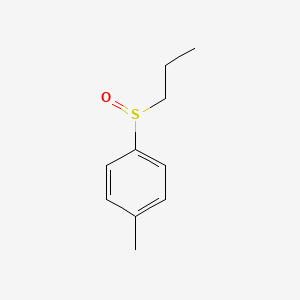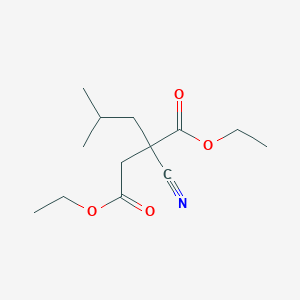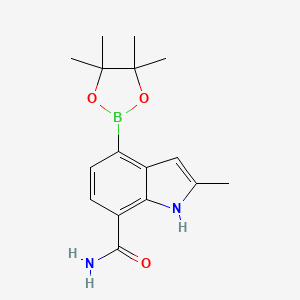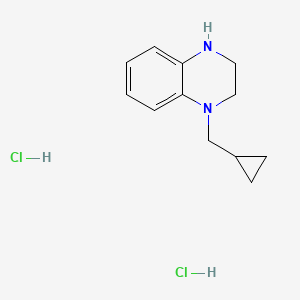
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H16N2·2HCl It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system
Vorbereitungsmethoden
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Hydrogenation: Reduction of the quinoxaline ring to form the tetrahydroquinoxaline structure.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the base compound with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: This compound is used in studies investigating its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other tetrahydroquinoxaline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
1-Benzyl-1,2,3,4-tetrahydroquinoxaline: Contains a benzyl group, which may confer different pharmacological properties.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H18Cl2N2 |
|---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10;;/h1-4,10,13H,5-9H2;2*1H |
InChI-Schlüssel |
YYTLJSZOHMQKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCNC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


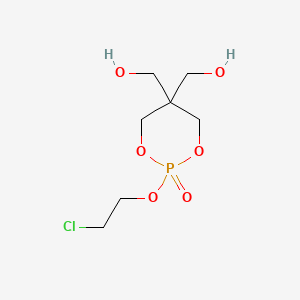

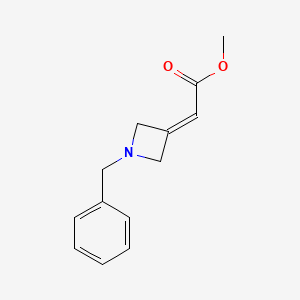
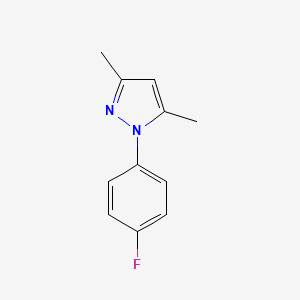
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
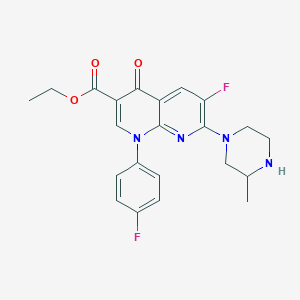
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)

